Antimycin A3a

Description

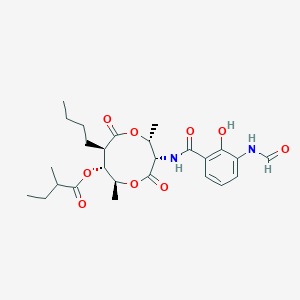

Structure

3D Structure

Properties

CAS No. |

28068-14-6 |

|---|---|

Molecular Formula |

C26H36N2O9 |

Molecular Weight |

520.6 g/mol |

IUPAC Name |

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C26H36N2O9/c1-6-8-10-18-22(37-24(32)14(3)7-2)16(5)36-26(34)20(15(4)35-25(18)33)28-23(31)17-11-9-12-19(21(17)30)27-13-29/h9,11-16,18,20,22,30H,6-8,10H2,1-5H3,(H,27,29)(H,28,31)/t14-,15+,16-,18+,20-,22-/m0/s1 |

InChI Key |

RJSDTWRLWCTTTR-AJFXPNBASA-N |

SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)CC |

Isomeric SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)[C@@H](C)CC |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)CC |

Origin of Product |

United States |

Mechanism of Action: Molecular and Cellular Basis of Antimycin A3a Activity

Induction of Reactive Oxygen Species (ROS) Generation by Antimycin A3a

A significant consequence of this compound's inhibition of Complex III is the aberrant production of reactive oxygen species (ROS), particularly superoxide (B77818) radicals cellsignal.comwikipedia.orgnih.govnih.govnih.govnih.govfrontiersin.orgscience.gov.

This compound's interaction with Complex III leads to the accumulation of electrons at specific sites within the complex, promoting the one-electron reduction of oxygen to superoxide (O₂⁻) wikipedia.orgnih.govnih.govmdpi.comcapes.gov.br. The precise mechanism involves the stabilization of a semiquinone intermediate at the Qi site. When this compound blocks the normal electron flow from ubiquinol (B23937) to cytochrome b, the semiquinone intermediate can react with molecular oxygen, generating superoxide radicals nih.govnih.govmdpi.comcapes.gov.br. Studies suggest that superoxide production exhibits a bell-shaped relationship with the reduction state of cytochrome b566, peaking at intermediate reduction levels, which implies that the semiquinone is the primary source of ROS nih.govnih.govcapes.gov.br. The kinetics of superoxide production are influenced by substrate availability and the redox states of cytochromes b566 and b562, with membrane potential also playing a role in modulating these relationships nih.govnih.govcapes.gov.br. Antimycin A has been shown to increase mitochondrial ROS production, specifically superoxide, in various cell types, such as HeLa cells and human pulmonary fibroblasts cellsignal.comnih.govnih.govfrontiersin.org.

The excessive generation of ROS by this compound triggers a state of oxidative stress within the cell cellsignal.comwikipedia.orgnih.govnih.govnih.govnih.govfrontiersin.org. This overload of ROS can lead to damage to critical cellular components, including DNA, proteins, and lipids nih.gov. For instance, ROS can activate signaling pathways like those involving GSK3α/β, which can lead to the degradation of proteins such as c-Myc, impacting cell growth nih.gov. Oxidative stress also contributes to the depletion of cellular antioxidants, such as glutathione (B108866) (GSH), further exacerbating cellular damage cellsignal.comnih.govnih.gov. The cellular response to this ROS overload includes activation of stress response pathways, DNA damage checkpoints, and ultimately, if the damage is severe and cannot be repaired, programmed cell death (apoptosis) nih.govnih.govnih.gov. Gene ontology analysis indicates that compounds like APOBEC3A, which can be influenced by mitochondrial respiration inhibition, augment pathways driving cytokine/chemokine production and signaling, adaptive immunity, and cell death, while down-regulating metabolic pathways biorxiv.org.

Modulation of Apoptotic Pathways

This compound is a potent inducer of apoptosis, a process it orchestrates through multiple interconnected mechanisms, primarily involving mitochondrial dysfunction and interactions with key regulatory proteins.

Emerging research indicates that Antimycin A can directly interact with and inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL cellsignal.comnih.govnih.govresearchgate.netmdpi.comthno.orgembopress.org. These proteins are critical regulators of the intrinsic apoptotic pathway, acting to prevent the release of pro-apoptotic factors from the mitochondria. Computational modeling and experimental data suggest that Antimycin A binds to the hydrophobic groove of Bcl-xL, a region crucial for its interaction with pro-apoptotic proteins like BAX nih.govnih.gov. This binding can disrupt the normal function of Bcl-xL, potentially sensitizing cells to apoptosis nih.govnih.govresearchgate.net. Notably, cells overexpressing Bcl-xL have shown increased sensitivity to Antimycin A, suggesting a direct mechanistic link nih.gov. A synthetic derivative of Antimycin A3, 2-methoxyantimycin A3, which does not inhibit respiration, still promotes apoptosis in cells overproducing Bcl-2-related proteins, further supporting this interaction researchgate.net. These findings highlight the potential of Antimycin A and its derivatives as therapeutic agents to overcome resistance mediated by these anti-apoptotic proteins in cancer cells nih.govresearchgate.net.

A hallmark of this compound-induced apoptosis is the rapid dissipation of the mitochondrial membrane potential (ΔΨm) cellsignal.comwikipedia.orgnih.govnih.govnih.govresearchgate.net. By inhibiting Complex III, this compound halts the electron transport chain, thereby preventing the pumping of protons into the intermembrane space, which is essential for maintaining the electrochemical gradient cellsignal.comwikipedia.orgnih.gov. This loss of ΔΨm leads to mitochondrial swelling, damage to the cristae structure, and the collapse of oxidative phosphorylation nih.gov. The disruption of the mitochondrial membrane potential is a critical early event in the intrinsic apoptotic pathway. It can trigger the opening of the mitochondrial permeability transition pore (mPTP) and facilitate the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm nih.govnih.govnih.govresearchgate.net. The release of cytochrome c then activates caspase-9, initiating a cascade of caspase activations that ultimately leads to cellular dismantling nih.govnih.gov. While some studies suggest that caspase-9 activation might not be strictly necessary for all forms of Antimycin A-induced apoptosis, the disruption of mitochondrial integrity remains a central event nih.govnih.gov.

Effects on Cellular Signaling and Metabolic Networks

This compound significantly impacts cellular signaling and metabolic networks by disrupting mitochondrial bioenergetics and inducing oxidative stress. The inhibition of mitochondrial respiration leads to a drastic reduction in ATP production, forcing cells to rely more heavily on glycolysis for energy cellsignal.comwikipedia.orgnih.gov. This metabolic shift is often characterized by an increase in extracellular acidification rates (ECAR) as cells upregulate glycolysis to compensate for the lack of oxidative phosphorylation nih.gov. Studies have shown that Antimycin A can induce a compensatory enhancement in glycolysis, as evidenced by increased pAMPK and ECAR nih.gov.

Regulation of c-Myc Protein Levels and Degradation Pathways

This compound has been identified as a compound that accelerates the degradation of the c-Myc oncoprotein, a critical regulator of cell proliferation and growth often dysregulated in cancer nih.govnih.govtechscience.com. This process involves a cascade of molecular events initiated by mitochondrial dysfunction.

The degradation of c-Myc induced by this compound is significantly mediated by the activation of Glycogen (B147801) Synthetic Kinase 3 (GSK3) nih.govnih.govtechscience.com. This compound-induced mitochondrial damage leads to the production of ROS. These ROS, in turn, activate GSK3. Activated GSK3 then phosphorylates c-Myc at Threonine-58 (T58), a crucial step that targets c-Myc for proteasomal degradation nih.govnih.govtechscience.comresearchgate.netembopress.org. This phosphorylation-dependent degradation pathway highlights a direct link between mitochondrial stress and the regulation of this key oncogenic transcription factor. GSK3 itself is a central kinase involved in numerous cellular processes, and its dysregulation can impact pathways related to cell proliferation, survival, and gene expression, including the Wnt signaling pathway and the stability of proteins like β-catenin and c-Jun mdpi.comfrontiersin.orgresearchgate.net.

The mechanism by which this compound influences c-Myc degradation involves both ROS-dependent and ROS-independent pathways, particularly concerning its impact on cell growth nih.govnih.govtechscience.com. The primary pathway identified involves ROS generated from damaged mitochondria, which activate GSK3, leading to c-Myc phosphorylation and subsequent proteasomal degradation, ultimately inhibiting cell growth nih.govnih.govtechscience.comtechscience.com. This ROS-dependent growth inhibition is notably observed only in the presence of c-Myc, suggesting a particular vulnerability of c-Myc-enriched cancer cells to this mechanism nih.govnih.govtechscience.com. However, this compound also contributes to cell growth inhibition through pathways that are independent of ROS, indicating a multifaceted approach to cellular disruption nih.govnih.govtechscience.com.

Impact on General Cellular Metabolism and Enzyme Activity

As a potent inhibitor of Complex III, this compound fundamentally disrupts cellular energy metabolism. Its action halts the electron transport chain, thereby preventing the establishment of the proton gradient necessary for ATP synthesis via oxidative phosphorylation wikipedia.orgcellsignal.comcellsignal.jpresearchgate.nettaylorandfrancis.comresearchgate.net. This leads to a severe depletion of intracellular ATP levels, impacting a wide array of ATP-dependent cellular processes wikipedia.orgcellsignal.comresearchgate.netresearchgate.net. The inhibition of mitochondrial respiration also results in a significant increase in ROS production wikipedia.orgnih.govnih.govresearchgate.netnih.govnih.govresearchgate.net. Beyond its primary target, this compound can also affect other metabolic enzymes and pathways indirectly due to the widespread cellular consequences of energy depletion and oxidative stress. For instance, it can lead to the depletion of glutathione, a critical antioxidant, and affect mitochondrial membrane potential cellsignal.comresearchgate.net.

Table 1: Key Metabolic Inhibitors and Their Targets in the Mitochondrial Electron Transport Chain

| Inhibitor | Target Complex | Primary Mechanism of Action | Effect on ATP Production | ROS Generation |

| This compound | Complex III | Binds to Qi site, inhibits ubiquinol oxidation, disrupts Q-cycle | Inhibited | Increased |

| Rotenone (B1679576) | Complex I | Inhibits NADH:ubiquinone oxidoreductase | Inhibited | Increased |

| Oligomycin | ATP Synthase | Binds to F0 subunit, blocks proton flow through ATP synthase | Inhibited | Variable |

| Cyanide (CN⁻) | Complex IV | Binds to the heme iron of cytochrome c oxidase, blocking oxygen reduction | Inhibited | Variable |

| Myxothiazol | Complex III | Binds to the Qo site, inhibits ubiquinol oxidation | Inhibited | Increased |

Modulation of Specific Cellular Pathways (e.g., AMPK, Autophagy)

This compound is recognized as an activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor mdpi.comcaltech.edumdpi.comresearchgate.netnih.gov. By significantly reducing ATP levels, this compound increases the cellular AMP:ATP and ADP:ATP ratios, which are the primary triggers for AMPK activation mdpi.comnih.gov. Activated AMPK then initiates various cellular responses aimed at restoring energy homeostasis, including the inhibition of anabolic pathways and the stimulation of catabolic processes mdpi.comnih.gov. Furthermore, AMPK activation can modulate mitochondrial dynamics, promote autophagy (though some sources suggest Antimycin A inhibits autophagy), and regulate lipid and glucose metabolism mdpi.comcaltech.edumdpi.comresearchgate.netnih.gov.

Effects on Ion Channels and Neuronal Function (e.g., TRP Channels)

This compound has demonstrated significant effects on neuronal function, particularly by activating specific ion channels, notably Transient Receptor Potential (TRP) channels nih.govnih.govscience.govresearchgate.netresearchgate.netmdpi.com. In sensory neurons, this compound-induced mitochondrial dysfunction can lead to the activation of TRPA1 and TRPV1 channels nih.govnih.govscience.govresearchgate.netresearchgate.net. The activation of TRPA1 appears to be primarily mediated by ROS generated from mitochondrial damage, whereas TRPV1 activation can occur through both ROS-dependent and ROS-independent mechanisms nih.govnih.govresearchgate.net. This activation of TRP channels contributes to the excitation of nociceptive sensory nerves, playing a role in pain perception and inflammatory signaling nih.govnih.govscience.govmdpi.com.

Comparative Analysis of this compound and Related Metabolic Inhibitors (e.g., Cyanide)

This compound belongs to a class of mitochondrial electron transport chain inhibitors, which also includes compounds like cyanide, rotenone, and oligomycin. While all these compounds disrupt cellular respiration, they target different complexes or components of the ETC and exhibit distinct characteristics.

Cyanide (CN⁻) : A rapid and potent inhibitor that targets Complex IV (cytochrome c oxidase), directly blocking the final step of electron transfer to oxygen wikipedia.orgnih.govosu.edunih.gov. Its effects are generally rapidly reversible nih.gov.

Rotenone : Inhibits Complex I (NADH:ubiquinone oxidoreductase), blocking electron entry into the ETC from NADH researchgate.nettaylorandfrancis.comresearchgate.netnih.govtuni.firesearchgate.net. Its effects are typically slowly reversible nih.gov.

Oligomycin : Inhibits ATP synthase (Complex V), preventing the phosphorylation of ADP to ATP by blocking proton flow through the enzyme researchgate.nettaylorandfrancis.comresearchgate.nettuni.fi. Its effects are generally irreversible nih.gov.

This compound : As discussed, it inhibits Complex III (cytochrome bc1 complex), disrupting the Q-cycle and electron transfer between ubiquinol and cytochrome c wikipedia.orgcellsignal.comcellsignal.jpresearchgate.net. Its inhibition is considered essentially irreversible nih.gov.

These inhibitors can be used in combination to dissect specific aspects of mitochondrial function. For example, the combined use of rotenone and Antimycin A can lead to a complete shutdown of the electron transport chain researchgate.net. While cyanide blocks respiration by preventing oxygen reduction, Antimycin A acts by interfering with ubiquinone reduction within Complex III, illustrating distinct mechanisms of action wikipedia.org. The differential effects and reversibility of these inhibitors are crucial for understanding cellular bioenergetics and developing targeted therapeutic strategies.

Compound List:

this compound

Cyanide

Rotenone

Oligomycin

Myxothiazol

Glycogen Synthetic Kinase 3 (GSK3)

c-Myc

Reactive Oxygen Species (ROS)

Ubiquinone

Ubiquinol

Cytochrome c

Cytochrome b

Cytochrome c Oxidase (Complex IV)

NADH

ATP

ADP

AMP

Glutathione

T-58 (Threonine-58)

TRPA1 (Transient Receptor Potential Ankyrin 1)

TRPV1 (Transient Receptor Potential Vanilloid 1)

β-catenin

c-Jun

NFκB

STAT3

Bcl-2

Bcl-xL

Mitochondrial Membrane Potential (ΔΨm)

Adenosine Triphosphate (ATP)

Nicotinamide Adenine Dinucleotide (NAD⁺)

Nicotinamide Adenine Dinucleotide Phosphate (NADPH)

Adenosine Monophosphate (AMP)

Adenosine Diphosphate (ADP)

AMP-activated protein kinase (AMPK)

Mammalian Target of Rapamycin (mTOR)

ULK1 (unc-51-like autophagy-activating kinase 1)

TSC2 (tuberous sclerosis complex 2)

Raptor (regulatory-associated protein of mTOR)

Fbxw7 (F-box protein Fbw7)

Skp2 (S-phase kinase-associated protein 2)

HMG-CoA reductase

Acetyl-CoA carboxylase (ACC)

Structure Activity Relationships and Chemical Modification of Antimycin A3a

Structural Determinants of Antimycin A3a Biological Activity

The biological activity of antimycins, including this compound, is intricately linked to specific structural features. Structure-activity relationship (SAR) studies have identified critical moieties responsible for binding to the target enzyme, the cytochrome bc1 complex, and modulating inhibitory potency.

Role of the N-Formylamino-Salicyl Moiety in Binding Specificity

The N-formylamino-salicyl moiety, often referred to as the "head group," plays a crucial role in the specific binding of antimycins to the quinone reduction site (Qi site) of the cytochrome bc1 complex nih.govnih.govnih.gov. SAR studies indicate that this group is largely responsible for the molecule's binding specificity nih.govnih.gov. Key features within this moiety that contribute to effective binding include the phenolic hydroxyl (OH) group and the formylamino group. The acidity of the phenolic OH group is important for inhibition, and its ability to form hydrogen bonds with conserved residues, such as Asp228 in cytochrome b, is critical for anchoring the molecule within the binding pocket nih.govnih.gov. Furthermore, the conformation of the 3-formylamino group is essential for achieving a close fit to the binding domain, contributing significantly to inhibitory activity nih.gov. Derivatives lacking this group may retain some activity, but their interaction with the cytochrome bc1 complex differs from that of natural antimycins, highlighting the formylamino group's importance for precise binding nih.gov.

Influence of Substituent Groups at C-7 and C-8 on this compound Congener Activity

The natural antimycin A family comprises numerous congeners that primarily differ in the nature of the alkyl group at the C-7 position and the acyl group at the C-8 position of the dilactone ring researchgate.net. These variations significantly impact the antifungal activity of the compounds. Research has indicated that the length of the alkyl side chain at C-7 and the acyl side chain at C-8 are negatively correlated with antifungal activity nih.gov. Conversely, hydroxylation at the C-8 position has been found to substantially increase antifungal activity nih.gov. This compound, specifically, is characterized by a particular fatty acid composition that contributes to its unique activity profile.

Table 1: Representative Antimycin A Congeners and Associated Fatty Acid Substituents

| Antimycin Congener | Fatty Acid Moiety (Contributing to C-7/Dilactone and C-8 Substituents) |

| Antimycin A1a/A1b | (S)-2-((1S,2R)-1,2-dihydroxypropyl)octanoic acid |

| Antimycin A2a/A2b | (S)-2-((1S,2R)-1,2-dihydroxypropyl)octanoic acid |

| This compound/A3b | (S)-2-((1S,2R)-1,2-dihydroxypropyl)hexanoic acid |

| Antimycin A4a/A4b | (S)-2-((1S,2R)-1,2-dihydroxypropyl)hexanoic acid |

| Antimycin A5/A6 | (2S,3S,4R)-2-ethyl-3,4-dihydroxypentanoic acid |

| Antimycin A7a/A7b | (2S,3S,4R)-3,4-dihydroxy-2-isobutylpentanoic acid |

| Antimycin A8 | (2S,3S,4R)-3,4-dihydroxy-2-isobutylpentanoic acid |

| Antimycin A9 | (S)-2-((1S,2R)-1,2-dihydroxypropyl)hexanoic acid |

| Antimycin A10a/A10b | (2S)-2-((1S,2R)-1,2-dihydroxypropyl)-6-methyloctanoic acid |

| Antimycin A11 | (S)-2-((1S,2R)-1,2-dihydroxypropyl)hexanoic acid |

| Antimycin A12 | (2S,3S,4R)-3,4-dihydroxy-2-isobutylpentanoic acid |

| Antimycin A13 | (S)-2-((1S,2R)-1,2-dihydroxypropyl)hexanoic acid |

| Antimycin A14 | (2S,3S,4R)-3,4-dihydroxy-2-isobutylpentanoic acid |

| Antimycin A15 | (S)-2-((1S,2R)-1,2-dihydroxypropyl)octanoic acid |

| Antimycin A16 | (S)-2-((1S,2R)-1,2-dihydroxypropyl)octanoic acid |

Note: The fatty acid moieties listed describe the complex substituent structure contributing to both the C-7 alkyl and C-8 acyl positions of the dilactone ring.

Hydroxylation Effects on Antifungal Activity of Antimycin Congeners

Hydroxylation of antimycin congeners can significantly alter their biological profile. Specifically, hydroxylation at the C-8 position has been demonstrated to substantially increase antifungal activity nih.gov. This suggests that the presence of a hydroxyl group at this specific position on the dilactone ring can enhance the compound's efficacy against fungal pathogens.

Table 2: Influence of Structural Modifications on Antifungal Activity

| Structural Feature/Modification | Effect on Antifungal Activity |

| Hydroxylation at C-8 position | Significantly increased |

| Length of alkyl side chain at C-7 | Negatively correlated |

| Acyl side chain at C-8 | Negatively correlated |

Chemical Synthesis and Analog Generation

The complex structure of antimycins has made their total synthesis a significant challenge and a testament to advancements in organic chemistry. Total synthesis efforts not only confirm the proposed structures but also provide access to analogs that can be used to probe SAR and potentially develop novel therapeutic agents.

Total Synthesis Strategies for the Antimycin A Family, Including A3a

The total synthesis of the Antimycin A family, including the specific congener this compound, has been successfully achieved. These synthetic endeavors have been crucial for confirming the stereochemistry and structural assignments of natural isolates researchgate.netnih.gov. Pioneering work has involved strategies such as asymmetric aza-Claisen rearrangement to construct the core structure researchgate.net. These synthetic routes provide a platform for generating a wide array of analogs by systematically modifying different parts of the molecule, thereby facilitating a deeper understanding of the SAR and the development of new compounds with potentially improved or altered biological activities nih.gov.

Compound Name Index:

Antimycin A

Antimycin A1a

Antimycin A1b

Antimycin A2a

Antimycin A2b

this compound

Antimycin A3b

Antimycin A4a

Antimycin A4b

Antimycin A5

Antimycin A6

Antimycin A7a

Antimycin A7b

Antimycin A8

Antimycin A9

Antimycin A10a

Antimycin A10b

Antimycin A11

Antimycin A12

Antimycin A13

Antimycin A14

Antimycin A15

Antimycin A16

UK-2A

Neoantimycin B

Unantimycin B

Design and Synthesis of Modified this compound Analogs and Derivatives

The inherent complexity and potent bioactivity of this compound have spurred considerable interest in the design and synthesis of its analogs and derivatives. These efforts are driven by the goal of elucidating SAR and potentially enhancing specific activities or reducing off-target effects. Studies have explored modifications to the core dilactone ring system and its various substituent groups. For instance, research has investigated replacing the characteristic nine-membered dilactone core with larger ring systems, such as an 18-membered polylactone or polyhydroxylated 18-membered polylactone core, with the aim of improving properties like water solubility and, consequently, biological efficacy researchgate.net.

Further SAR studies have highlighted the critical roles of specific functional groups. The amide bond bridge connecting the salicylic (B10762653) acid moiety to the dilactone ring, as well as the 3-formylamino group on the salicylic acid, are essential for maintaining inhibitory activity. Modifications or loss of these elements, such as the lack of an intramolecular hydrogen bond between the phenolic hydroxyl and amide carbonyl groups, can lead to a dramatic decrease in potency nih.gov. Similarly, the length of the alkyl side chain at the C-7 position and the acyl side chain at the C-8 position of the core structure have been found to influence antifungal activity, with hydroxylation at the C-8 position potentially increasing activity semanticscholar.orgmcmaster.ca. The synthesis of open-chain analogs of Antimycin A3 has also yielded compounds with promising anticancer activity science.gov. These synthetic endeavors provide valuable insights into which structural features are indispensable for specific biological functions, guiding the development of new compounds with tailored properties.

Structure-Function Dissection Through Synthetic Derivatives

The development of synthetic derivatives of this compound serves as a powerful strategy for dissecting its complex biological profile. By systematically altering specific parts of the molecule, researchers can delineate which structural components are responsible for distinct cellular effects, such as mitochondrial inhibition versus the induction of apoptosis. This compound is known to exert its primary effects by inhibiting the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex) semanticscholar.orgcellsignal.comcaymanchem.comresearchgate.netnih.gov. Additionally, it interacts with anti-apoptotic proteins like Bcl-2 and Bcl-xL, contributing to apoptosis induction cellsignal.comnih.govresearchgate.netpsu.edunih.govscbt.com. Synthetic modifications allow for the separation and independent study of these two primary modes of action.

Separation of Mitochondrial Inhibition from Apoptosis Induction (e.g., 2-Methoxyantimycin A3)

A prime example of structure-function dissection is observed with the derivative 2-Methoxyantimycin A3. While the parent compound, Antimycin A3, potently inhibits mitochondrial respiration by binding to the Q(inner) site of Complex III caymanchem.com, 2-Methoxyantimycin A3 exhibits significantly reduced or no inhibitory activity against the mitochondrial electron transport chain nih.govpsu.edupsu.edu. This structural modification effectively uncouples the compound's effects on respiration from its ability to induce apoptosis.

Crucially, 2-Methoxyantimycin A3 retains its capacity to induce apoptosis, particularly in cells overexpressing anti-apoptotic proteins such as Bcl-xL nih.govresearchgate.netpsu.edunih.govscbt.com. Studies indicate that 2-Methoxyantimycin A3 interacts with Bcl-xL, leading to mitochondrial dysfunction and cell death, independent of its effect on Complex III nih.govpsu.edu. This derivative has been shown to reverse metabolic shifts associated with Bcl-xL overexpression, inducing mitochondrial hyperpolarization and increasing mitochondrial NAD(P)H levels without inhibiting cellular respiration psu.edu. Furthermore, unlike Antimycin A, 2-Methoxyantimycin A3 does not affect the Wnt/β-catenin pathway, highlighting how specific structural changes can selectively abolish certain biological activities while preserving others psu.edu.

Biological Activities and Mechanistic Research Applications of Antimycin A3a

Antifungal Activity Research

Antimycin A3a has demonstrated significant antifungal properties against a variety of fungal pathogens. mdpi.com This activity is primarily attributed to its ability to interfere with crucial cellular processes within the fungal cells. frontiersin.org

Inhibition of Fungal Pathogens (e.g., Rhizoctonia solani, Candida albicans)

Research has shown that antimycins can inhibit the growth and development of the plant pathogenic fungus Rhizoctonia solani. mdpi.comfrontiersin.org One study on a closely related compound, antimycin A1, found a 92.55% inhibition rate against R. solani at a concentration of 26.66 µg/mL. nih.gov Morphological changes observed through scanning electron microscopy included stripped, rough, and folded mycelia, with severe distortion and breakage. frontiersin.org

Antimycins have also shown inhibitory effects against human pathogenic fungi like Candida albicans. nih.gov A study on novel antimycin analogues demonstrated that some compounds exhibited excellent inhibitory activities against C. albicans. nih.gov

Table 1: Antifungal Activity of Antimycin Analogs

| Compound/Analog | Target Fungus | Observed Effect | Reference |

|---|---|---|---|

| Antimycin A1 | Rhizoctonia solani | 92.55% inhibition at 26.66 µg/mL | nih.gov |

| Antimycin I | Candida albicans | Excellent inhibitory activity | nih.gov |

| Antimycin I | Botrytis cinerea | Effective control of gray mold in apples (MIC = 8 µg/mL) | nih.gov |

Molecular Mechanisms of Fungal Inhibition (e.g., Impact on Mitochondrial Gene Expression)

The primary mechanism of antifungal action for antimycins is the inhibition of the mitochondrial respiratory chain. mdpi.comwikipedia.org They specifically bind to the cytochrome bc1 complex (complex III), which disrupts the electron transport from cytochrome b to cytochrome c1. frontiersin.orgnih.gov This inhibition halts cellular respiration and the production of ATP. cellsignal.comwikipedia.org

This disruption of mitochondrial function leads to a cascade of downstream effects. In R. solani, antimycin A1 was found to inhibit complexes III and IV of the mitochondrial electron transport chain. frontiersin.org Furthermore, it suppressed the transcription levels of several mitochondrial genes, including ATP6, ATP8, COX3, QCR6, CytB, ND1, and ND3, thereby controlling the synthesis of essential respiratory enzymes. frontiersin.org This leads to mitochondrial swelling, indistinct organelle boundaries, and ultimately, cell death. frontiersin.org The binding of antimycins to the mitochondrial membrane can also lead to the generation of reactive oxygen species (ROS). mdpi.com

Insecticidal and Nematocidal Activity Research

Beyond their antifungal properties, antimycins, including this compound, have been investigated for their potent insecticidal and nematocidal activities. cellsignal.complos.org

Spectrum of Activity and Target Organisms

Antimycins have demonstrated a broad spectrum of activity against various insect and nematode pests. plos.org Research has identified this compound, along with other antimycins like A1a and A8a, as active compounds with high insecticidal activity against the diamondback moth, Plutella xylostella. plos.orgresearchgate.net The culture filtrate containing these compounds showed both larvicidal and oviposition-suppressing effects. plos.org Other studies have noted the insecticidal activity of antimycins against species like the brine shrimp (Artemia salina) and the nematode Caenorhabditis elegans. plos.orgresearchgate.net

Table 2: Spectrum of Insecticidal and Nematocidal Activity

| Antimycin Compound(s) | Target Organism | Activity | Reference |

|---|---|---|---|

| This compound, A1a, A8a | Plutella xylostella (Diamondback moth) | High insecticidal activity, larvicidal, and oviposition suppression | plos.orgresearchgate.net |

| Antimycin A9 | Artemia salina (Brine shrimp) | Insecticidal activity | plos.orgresearchgate.net |

| Antimycin A9 | Caenorhabditis elegans | Nematocidal activity | plos.orgresearchgate.net |

Underlying Molecular Pathways in Pest Management Research

The insecticidal and nematocidal action of antimycins stems from the same fundamental mechanism as their antifungal activity: the inhibition of mitochondrial respiration. wikipedia.org By disrupting the electron transport chain at complex III, these compounds effectively cut off the primary energy supply of the target organisms, leading to cell death and mortality. cellsignal.comwikipedia.org This mode of action provides a competitive advantage to the producing Streptomyces bacteria by eliminating neighboring organisms. plos.org The species-specific toxicity of antimycin A can be attributed to subtle differences in the ubiquinol (B23937) binding site within the cytochrome c reductase protein across different species. wikipedia.org

Anticancer Research Applications

The ability of antimycins to induce apoptosis (programmed cell death) has made them a subject of interest in anticancer research. acs.org The mechanism of action in cancer cells is multifaceted, involving both mitochondrial disruption and the modulation of key apoptosis-regulating proteins.

Treatment of cancer cells, such as HeLa cells, with antimycin A leads to a loss of mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and a depletion of glutathione (B108866), culminating in apoptosis. cellsignal.comcellsignal.jp

Furthermore, antimycins have been shown to interact with anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells and contribute to their resistance to chemotherapy. acs.orgcellsignal.com By binding to and inhibiting these proteins, antimycins can sensitize cancer cells to apoptosis. acs.org For instance, 2-methoxy antimycin A3 was found to compete with the pro-apoptotic Bak BH3 peptide for binding to Bcl-2, making cells expressing Bcl-xL more susceptible to the compound. acs.org

Another line of research has identified antimycin A as a c-Myc degradation accelerator. nih.gov The c-Myc oncoprotein is a critical regulator of cell growth and is often elevated in various cancers. Antimycin A was found to enhance the degradation of the c-Myc protein by promoting its phosphorylation, a process triggered by ROS produced from damaged mitochondria. nih.gov This ROS-dependent degradation pathway was observed to be c-Myc dependent, suggesting a potential for selective targeting of cancer cells with high c-Myc levels. nih.gov Research has also explored the design of antimycin A3 analogues with potentially stronger cytotoxicity against breast cancer cells by targeting the Bcl-2 protein. researchgate.net

Selective Antiproliferative Effects on Cancer Cell Lines

Antimycin A has demonstrated selective antiproliferative effects on various cancer cell lines. Research has shown that Antimycin A exhibits greater antiproliferation activity against oral cancer cell lines, specifically CAL 27 and Ca9-22, when compared to normal oral HGF-1 cell lines. nih.gov This selectivity suggests a potential therapeutic window for targeting cancer cells while minimizing effects on normal tissues. The antiproliferative effects are linked to the induction of oxidative stress-mediated apoptosis and DNA damage. nih.gov

Studies have also reported the antiproliferative activity of Antimycin A against several other cancer cell types. nih.gov For instance, it has been shown to inhibit the growth of human pulmonary adenocarcinoma A549 cells. researchgate.net The mechanism in A549 cells involves cell cycle arrest and the induction of apoptosis, which is associated with an increase in intracellular reactive oxygen species (ROS). researchgate.net

The selective nature of Antimycin A's antiproliferative action is a significant area of interest in cancer research. Its ability to preferentially target cancer cells over normal cells is a desirable characteristic for potential anticancer agents. nih.gov This selectivity may be attributed to the altered metabolic state of cancer cells, which can make them more susceptible to mitochondrial inhibitors like Antimycin A.

Table 1: Antiproliferative Effects of Antimycin A on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|

| CAL 27 | Oral Squamous Carcinoma | Selective antiproliferation | nih.gov |

| Ca9-22 | Oral Squamous Carcinoma | Selective antiproliferation | nih.gov |

| A549 | Lung Adenocarcinoma | Growth inhibition, apoptosis | researchgate.net |

| HeLa | Cervical Cancer | Inhibition of cell growth, apoptosis | cellsignal.comcellsignal.com |

| MDA-MB-231 | Breast Adenocarcinoma | Cytotoxicity | dovepress.com |

| HSC-4 | Oral Squamous Carcinoma | Cytotoxicity | dovepress.com |

| EJ-28 | Bladder Adenocarcinoma | Cytotoxicity | dovepress.com |

| HepG2 | Hepatocarcinoma | Cytotoxicity | dovepress.com |

Induction of Apoptosis in Drug-Resistant Cancer Models

A significant challenge in cancer therapy is the development of multi-drug resistance (MDR), often linked to the deregulation of apoptotic pathways. mdpi.com Antimycin A and its derivatives have emerged as promising agents for inducing apoptosis, even in cancer models that are resistant to conventional chemotherapeutic drugs. researchgate.net

The overexpression of anti-apoptotic proteins from the Bcl-2 family is a common mechanism by which cancer cells evade apoptosis and develop resistance. mdpi.comresearchgate.net Antimycin A has been identified as a potent inhibitor of these anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. cellsignal.comresearchgate.net It is thought to bind to the hydrophobic groove of these proteins, which is crucial for their survival-promoting function. researchgate.net

Interestingly, a synthetic derivative, 2-methoxyantimycin A3, which does not inhibit the respiratory chain, still effectively promotes apoptosis in cells that overproduce Bcl-2-related proteins. researchgate.netnih.gov This suggests that the pro-apoptotic activity of some antimycin derivatives can be separated from their effects on mitochondrial respiration. researchgate.net This characteristic is particularly valuable for overcoming drug resistance in cancer cells. For instance, 2-methoxyantimycin A3 has been shown to sensitize Bcl-xL-overexpressing breast cancer cells to taxanes, a class of chemotherapy drugs. nih.gov This highlights the potential of using antimycin derivatives in combination with traditional chemotherapeutics to combat drug-resistant cancers. researchgate.net

Exploitation as a c-Myc Degradation Accelerator in Cancer Research

The c-Myc oncoprotein is a critical regulator of cell proliferation and is often overexpressed in various cancers. nih.govnih.gov Due to its significant role in tumorigenesis, targeting c-Myc is a key strategy in cancer research. mdpi.com However, directly inhibiting c-Myc has proven to be challenging. mednexus.org An alternative approach is to accelerate its degradation. mednexus.org

Antimycin A has been identified as a compound that can enhance the degradation of the c-Myc protein. nih.govnih.gov This effect is mediated through the production of reactive oxygen species (ROS) from damaged mitochondria. nih.govnih.gov The increase in ROS activates glycogen (B147801) synthase kinase 3 (GSK3), which in turn phosphorylates c-Myc at threonine-58. nih.gov This phosphorylation event marks c-Myc for proteasome-mediated degradation, thereby reducing its levels within the cell. nih.gov

The sensitivity of cancer cells to Antimycin A has been correlated with their endogenous c-Myc levels. nih.govnih.gov This suggests that c-Myc-addicted cancer cells may be particularly vulnerable to the effects of Antimycin A. nih.gov The ROS-dependent pathway of cell growth inhibition by Antimycin A appears to be specific to cells containing c-Myc, highlighting a potential for targeted cancer therapy. nih.gov This research provides a novel concept for utilizing ROS inducers like Antimycin A for the treatment of cancers dependent on c-Myc. nih.govnih.gov

Research Probes in Mitochondrial Biology

Characterization of Electron Transport Chain Components and Function

Antimycin A is a well-established and potent inhibitor of the mitochondrial electron transport chain (ETC). nih.gov Specifically, it targets Complex III, also known as cytochrome c reductase or the cytochrome bc1 complex. cellsignal.comcellsignal.comnih.gov It binds to the quinone reduction site (Qi site) of this complex, effectively blocking the transfer of electrons from cytochrome b to cytochrome c1. nih.govsemanticscholar.org This inhibition disrupts the Q-cycle of enzyme turnover and halts cellular respiration. cellsignal.comcellsignal.com

Studies on Mitochondrial Dysfunction and Bioenergetics

Antimycin A is widely used as an experimental tool to induce mitochondrial dysfunction and study its consequences on cellular bioenergetics. nih.govmdpi.comnih.gov By inhibiting Complex III of the electron transport chain, Antimycin A leads to a significant decrease in mitochondrial respiration and the cell's capacity to produce ATP through oxidative phosphorylation. nih.govmdpi.com This disruption forces cells to rely more heavily on glycolysis for their energy needs, a phenomenon that can be observed through an increased extracellular acidification rate (ECAR). nih.gov

Researchers utilize Antimycin A to model conditions of mitochondrial impairment in various cell types, such as cultured skeletal muscle cells (C2C12 myotubes). nih.govmdpi.comnih.gov In these models, Antimycin A exposure has been shown to downregulate the expression of genes involved in mitochondrial bioenergetics and biogenesis. nih.govmdpi.com This provides a platform to investigate the cellular responses to mitochondrial stress and to screen for therapeutic compounds that might ameliorate mitochondrial dysfunction. nih.govmdpi.comnih.gov For example, studies have used this model to assess the protective effects of flavonoids on mitochondrial function. mdpi.comnih.gov

Table 2: Impact of Antimycin A on Mitochondrial Bioenergetics

| Parameter | Effect of Antimycin A | Consequence | Reference |

|---|---|---|---|

| Mitochondrial Respiration | Significant decrease | Reduced ATP production via oxidative phosphorylation | nih.govmdpi.com |

| Glycolysis | Compensatory increase | Increased extracellular acidification rate (ECAR) | nih.gov |

| Gene Expression | Downregulation of genes for mitochondrial bioenergetics and biogenesis | Impaired mitochondrial function and creation | nih.govmdpi.com |

Investigation of ROS-Mediated Cellular Processes and Signaling

A key consequence of inhibiting the electron transport chain with Antimycin A is the increased production of reactive oxygen species (ROS). cellsignal.comnih.govnih.gov This occurs because the blockage at Complex III leads to the accumulation of electrons upstream, which can then be prematurely transferred to molecular oxygen, generating superoxide (B77818) radicals. This surge in mitochondrial ROS (mtROS) makes Antimycin A a valuable tool for investigating the role of oxidative stress in a multitude of cellular processes and signaling pathways. nih.govnih.govfrontiersin.org

For instance, Antimycin A-induced ROS has been shown to activate specific signaling cascades. frontiersin.org Research has demonstrated that the elevated mtROS can lead to the phosphorylation and activation of ERK1/2, a key component of the MAPK signaling pathway, which in turn can induce the production of pro-inflammatory cytokines like IL-8. frontiersin.org Furthermore, the ROS generated by Antimycin A treatment is directly linked to the induction of apoptosis and can mediate the degradation of the oncoprotein c-Myc. cellsignal.comnih.govnih.gov Studies have also utilized Antimycin A to explore the role of ROS in the activation of sensory neurons through ion channels like TRPA1. nih.gov

Applications in Photosynthetic Research

This compound is a well-established inhibitor used in photosynthesis research to investigate the pathways of electron flow. Its primary application in this field is to specifically block the antimycin A-sensitive cyclic electron flow pathway around Photosystem I (PSI), a crucial process for balancing the production of ATP and NADPH.

Inhibition of Cyclic Electron Flow Around Photosystem I in Chloroplasts

Cyclic electron flow (CEF) is a photosynthetic process that recycles electrons from ferredoxin (Fd) back to plastoquinone (B1678516) (PQ), leading to the generation of a proton gradient across the thylakoid membrane, which drives the synthesis of ATP without the net production of NADPH. frontiersin.org In higher plants and algae, there are at least two major pathways of CEF: one that is sensitive to the inhibitor Antimycin A and another that is insensitive. frontiersin.orgresearchgate.net this compound is a potent inhibitor of the former, which is also known as the PGR5/PGRL1-dependent pathway. frontiersin.orgresearchgate.netnih.gov

The inhibitory action of this compound targets the ferredoxin-plastoquinone reductase (FQR) activity of the PGR5-PGRL1 protein complex. researchgate.netnih.govnih.gov This complex is believed to facilitate the transfer of electrons from reduced ferredoxin to plastoquinone. frontiersin.orgnih.gov By binding to this complex, this compound effectively blocks this electron transfer, thereby inhibiting the cyclic flow of electrons around PSI. researchgate.netnih.gov

The use of this compound has been instrumental in elucidating the components and mechanism of the antimycin A-sensitive CEF pathway. nih.gov For instance, experiments with mutants lacking the PGR5 protein (pgr5 mutants) show a lack of sensitivity to Antimycin A in assays measuring chlorophyll (B73375) fluorescence, providing strong evidence for PGR5's role as the target of this inhibitor. frontiersin.org

Table 1: Research Findings on the Inhibition of Cyclic Electron Flow by this compound

| Research Focus | Organism/System | Key Findings | References |

|---|---|---|---|

| Mechanism of Inhibition | Ruptured chloroplasts (Arabidopsis) | This compound inhibits ferredoxin-dependent plastoquinone reduction, targeting the PGR5-PGRL1 protein complex. | nih.govnih.gov |

| Specificity of Inhibition | Spinach and Chlamydomonas thylakoid membranes | This compound inhibits PGR5-dependent CEF-PSI without significant effects on Photosystem II, unlike the general Antimycin A complex. | biorxiv.orgoup.com |

| Pathway Elucidation | Ruptured chloroplasts (Arabidopsis) | The use of this compound helps to distinguish between the PGR5-dependent and NDH-dependent CEF pathways. | frontiersin.org |

| Confirmation of Target | pgr5 mutant (Arabidopsis) | pgr5 mutants lack sensitivity to Antimycin A, confirming PGR5 as a key component of the inhibited pathway. | frontiersin.org |

| Historical Context | General Photosynthesis Research | Antimycin A has been used since 1963 to characterize CEF, with ferredoxin identified as the electron donor. | nih.gov |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | Antimycin A | | this compound | | Ferredoxin | | Plastoquinone | | NADPH | | ATP |

Mechanisms of Biological Selectivity and Resistance to Antimycin A3a

Species-Dependent Variations in Antimycin A3a Sensitivity

The toxicity of antimycin A is highly species-dependent, a characteristic that has been exploited in practical applications such as aquaculture. wikipedia.org For instance, it is used to selectively eliminate smaller, more sensitive fish species to enhance the production of more resistant species like catfish. wikipedia.orgresearchgate.net Studies have shown a significant difference in sensitivity between fish and aquatic invertebrates. Fish are considerably more sensitive to antimycin A than invertebrates, with a 20th percentile hazard concentration (HC20) for acute studies (≤ 24 h) for fish being 174-fold lower than that for invertebrates. reabic.net This disparity in sensitivity allows for its use as a selective piscicide. wikipedia.orgresearchgate.net

The sensitivity to antimycin A can also be influenced by environmental factors such as water pH and temperature, as well as biological factors like the mass of the fish. reabic.net For example, the toxicity of antimycin A decreases as the pH of the water increases from 6.5 to 9.5. researchgate.net

Molecular Determinants of Differential Susceptibility Across Organisms

The primary molecular target of antimycin A is the cytochrome c reductase (also known as the bc1 complex or complex III) in the mitochondrial electron transport chain. wikipedia.orgnih.gov Antimycin A binds to the Qi site of this complex, inhibiting the reduction of ubiquinone to ubiquinol (B23937) and thereby disrupting the Q-cycle and halting cellular respiration. wikipedia.orgnih.gov This inhibition leads to a halt in ATP production and the generation of toxic superoxide (B77818) free radicals. wikipedia.org

The species-specific differences in susceptibility to antimycin A are largely attributed to subtle variations in the structure of the ubiquinol binding site within the cytochrome bc1 complex. wikipedia.org The N-formylamino-salicylamide group of antimycin A is crucial for its binding specificity. nih.gov Hydrogen bonds form between the phenolic OH and formylamino N of antimycin A and the conserved Asp228 of cytochrome b, as well as between the formylamino O and Lys227 via a water molecule. nih.gov Variations in the amino acid sequence of this binding pocket among different species can alter the binding affinity of antimycin A, leading to the observed differences in sensitivity.

Beyond its primary mitochondrial target, antimycin A has also been shown to interact with other cellular components, which can contribute to its differential effects. For example, it can bind to the anti-apoptotic protein Bcl-2, a key regulator of apoptosis. researchgate.netacs.orgcaymanchem.com This interaction can sensitize cells that are typically resistant to anticancer drugs. acs.org A synthetic derivative, 2-methoxyantimycin A3, which has minimal effects on the respiratory chain, still promotes apoptosis in cells overproducing Bcl-2 related proteins, highlighting the importance of these alternative targets. researchgate.net

Cellular Adaptive Responses and Mechanisms of Resistance Development

Cells can develop resistance to antimycin A through various adaptive responses. These responses are aimed at mitigating the cellular damage caused by the compound. uomustansiriyah.edu.iq

One key adaptive response involves the management of reactive oxygen species (ROS), which are produced as a consequence of mitochondrial inhibition by antimycin A. wikipedia.orgnih.govnih.gov The cellular response to ROS can vary between cell types. For instance, in one study, antimycin A increased ROS levels in calf pulmonary artery endothelial cells but decreased them in human umbilical vein endothelial cells. nih.gov The antioxidant N-acetyl-cysteine (NAC) was found to reduce cell death in the former while enhancing it in the latter, indicating a complex and cell-type-specific role of ROS in antimycin A-induced cell death. nih.gov

Another adaptive mechanism involves the regulation of cellular glutathione (B108866) (GSH) levels. nih.gov Antimycin A has been shown to increase the number of cells depleted of GSH. nih.gov The inhibition of GSH synthesis can enhance the pro-apoptotic effect of antimycin A in some cell types, suggesting that maintaining GSH levels is a crucial survival strategy. nih.gov

Furthermore, cells can adapt by altering their metabolic pathways. For example, some cancer cells exhibit increased oxidative stress and mitochondrial function upon developing drug resistance, which could potentially confer cross-resistance to mitochondrial inhibitors like antimycin A. researchgate.net

Resistance can also be linked to the expression levels of other proteins. For example, the sensitivity of cancer cells to antimycin A has been correlated with their endogenous levels of the oncoprotein c-Myc. nih.gov Antimycin A can enhance the degradation of c-Myc through a process that is dependent on ROS-activated glycogen (B147801) synthase kinase 3. nih.gov Cells with high levels of c-Myc show greater sensitivity to antimycin A, suggesting that alterations in c-Myc expression or its degradation pathway could be a mechanism of resistance. nih.gov

Finally, cellular adaptation can involve changes at the organelle level. For instance, exposure to streptomycin, another mitochondrial inhibitor, led to the fragmentation of the mitochondrial network in myotubes, which could be a general adaptive response to mitochondrial stress. researchgate.net

Future Directions and Research Perspectives on Antimycin A3a

Advanced Biosynthetic Pathway Engineering for Novel Congeners with Enhanced Activities

The biosynthesis of antimycins, including Antimycin A3a, is orchestrated by a complex hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) assembly line encoded by the ant gene cluster in Streptomyces species. researchgate.netacs.orgresearchgate.netnih.govresearchgate.net Recent years have seen significant progress in understanding and manipulating these pathways. Advanced biosynthetic pathway engineering holds substantial promise for generating novel antimycin congeners with superior or entirely new biological activities.

Combinatorial Biosynthesis: Heterologous expression systems, such as those established in Escherichia coli, allow for the manipulation of the ant gene cluster. This enables the creation of novel antimycin analogues through combinatorial biosynthesis by altering substrate specificities of the NRPS-PKS modules or introducing variations in precursor loading. researchgate.net

Strain Improvement and Genetic Modification: Building upon historical successes in improving antimycin production through mutagenesis and media optimization in Streptomyces, future efforts can focus on targeted genetic modifications. This includes engineering specific enzymes within the pathway to alter the structure of the fatty acid side chains or the dilactone core, potentially leading to enhanced potency, altered selectivity, or improved pharmacokinetic properties. researchgate.netnih.govnih.gov

Exploring Structural Diversity: The natural existence of over 20 known antimycin analogues, differing primarily in their fatty acid ester chains and alkyl substituents, provides a blueprint for engineering efforts. researchgate.net Future research can systematically explore the structure-activity relationships (SAR) of these variations to identify congeners with enhanced antifungal, insecticidal, or anticancer activities.

| Antimycin Congener | Key Structural Variation | Primary Reported Activity/Target |

| Antimycin A1a | (S)-2-((1S,2R)-1,2-dihydroxypropyl)octanoic acid | Mitochondrial respiration inhibition |

| Antimycin A1b | (S)-2-((1S,2R)-1,2-dihydroxypropyl)octanoic acid | Mitochondrial respiration inhibition |

| Antimycin A2a | (S)-2-((1S,2R)-1,2-dihydroxypropyl)octanoic acid | Mitochondrial respiration inhibition |

| Antimycin A2b | (S)-2-((1S,2R)-1,2-dihydroxypropyl)octanoic acid | Mitochondrial respiration inhibition |

| This compound | (S)-2-((1S,2R)-1,2-dihydroxypropyl)hexanoic acid | Mitochondrial respiration inhibition; Bcl-2/Bcl-xL inhibition |

| Antimycin A3b | (S)-2-((1S,2R)-1,2-dihydroxypropyl)hexanoic acid | Mitochondrial respiration inhibition |

| Antimycin A4a | (S)-2-((1S,2R)-1,2-dihydroxypropyl)hexanoic acid | Mitochondrial respiration inhibition |

| Antimycin A4b | (S)-2-((1S,2R)-1,2-dihydroxypropyl)hexanoic acid | Mitochondrial respiration inhibition |

| Antimycin A7a | (2S,3S,4R)-3,4-dihydroxy-2-isobutylpentanoic acid | Mitochondrial respiration inhibition |

| Antimycin A9 | (S)-2-((1S,2R)-1,2-dihydroxypropyl)hexanoic acid | Mitochondrial respiration inhibition |

| UK-2A | Related to antimycin A, 9-membered dilactone core | Antifungal, potential anticancer |

| Neoantimycins | 15-membered ring antimycin-type depsipeptides | Anticancer compounds |

Rational Design of this compound Derivatives with Tailored Bioactivities and Specificity

The inherent structural complexity of this compound, coupled with its multiple biological effects, presents an opportunity for rational design to create derivatives with tailored bioactivities and enhanced specificity. Structure-activity relationship (SAR) studies are fundamental to this endeavor.

Modifying Core Structures: Research has indicated that alterations to the core dilactone ring or the 3-formamidosalicylic acid moiety can significantly impact the compound's efficacy and target engagement. For example, analogs featuring larger polylactone cores have shown increased cytotoxicity compared to the native Antimycin A3. researchgate.netresearchgate.net

Targeting Specific Pathways: The observation that certain modified antimycins, such as 2-methoxyantimycin A, can inhibit anti-apoptotic proteins like Bcl-xL without affecting mitochondrial respiration highlights the potential for designing derivatives that selectively target specific cellular pathways. nih.gov This is particularly relevant for developing anticancer agents that exploit the overexpression of Bcl-2 family proteins in cancer cells. nih.govresearchgate.netcellsignal.com

Computational Design and SAR: Advanced computational tools, including molecular modeling and docking studies, are being employed to predict how structural modifications influence binding affinity and inhibitory activity against specific targets like Bcl-2. researchgate.net This approach allows for the rational design of novel derivatives with optimized interactions and potentially reduced off-target effects. Future work will focus on synthesizing and validating these computationally designed molecules.

Elucidation of Unexplored Molecular Targets and Secondary Pathways Influenced by this compound

While this compound is primarily recognized for its potent inhibition of mitochondrial Complex III (cytochrome bc1 complex), its influence on cellular processes may extend beyond this well-established mechanism. Identifying additional molecular targets and secondary pathways affected by this compound is crucial for a comprehensive understanding of its biological impact and for uncovering new therapeutic applications.

Beyond Mitochondrial Respiration: Beyond its primary role in blocking electron transport, this compound is known to stimulate the production of reactive oxygen species (ROS) and inhibit ATP-citrate lyase. caymanchem.comchemsrc.com Further research is needed to systematically map the cellular signaling cascades and metabolic networks that are perturbed by these effects.

Apoptosis Modulation: A significant area of current research is this compound's interaction with anti-apoptotic proteins, particularly Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells. acs.orgnih.govresearchgate.netcellsignal.com Future investigations can explore the precise molecular basis of this interaction and its implications for apoptosis induction in various cancer types.

Broader Cellular Impact: Given its broad spectrum of activities (antifungal, insecticidal), this compound may interact with other cellular targets or pathways in different organisms. Unexplored areas include its effects on other signaling pathways, protein-protein interactions, and metabolic reprogramming in target cells.

| Molecular Target/Pathway | Associated Effect | Reported Affinity/IC50/Ki Value |

| Mitochondrial Complex III | Inhibition of electron transport (ubiquinol-cytochrome c oxidoreductase) | IC50 = 38 nM (isolated rat liver mitochondria) caymanchem.com |

| Bcl-xL | Inhibition of anti-apoptotic function | Inhibits Bcl-xL but not respiration (2-methoxyantimycin A derivative) nih.gov |

| Bcl-2 | Inhibition of anti-apoptotic function; competitive binding with BH3 peptides | Kd = 0.82 µM (recombinant mutant form hBcl-2Δ22) caymanchem.com; IC50 = 50 µM (Hela cells) researchgate.net |

| ATP-Citrate Lyase | Inhibition | Ki = 60.1 µM caymanchem.comchemsrc.com |

| Cellular Respiration | Halts cellular respiration by disrupting the Q-cycle | Potent inhibitor cellsignal.comwikipedia.orgnih.gov |

| Reactive Oxygen Species | Stimulation of production | Stimulates ROS production caymanchem.com |

Development of this compound-Based Research Tools for Systems Biology and Drug Discovery

This compound's well-defined mechanism of action and its role in modulating critical cellular processes make it a valuable scaffold for developing sophisticated research tools. These tools can significantly advance systems biology studies and accelerate drug discovery pipelines.

Probes for Cellular Respiration: Antimycin A is already utilized as a bioprobe to study mitochondrial respiration. cellsignal.comtoku-e.com Future developments could include creating fluorescently labeled or tagged antimycins for real-time visualization of mitochondrial activity and localization within live cells.

Target Identification and Validation Tools: Photoaffinity labeling derivatives of this compound could be developed to covalently bind to its molecular targets, facilitating their identification and characterization through techniques like mass spectrometry. Immobilized antimycins on solid supports could also be used for affinity purification of interacting proteins.

Lead Compounds for Drug Discovery: Given its ability to inhibit key anti-apoptotic proteins like Bcl-2 and Bcl-xL, this compound serves as a promising lead compound for developing novel anticancer therapeutics. nih.govresearchgate.netcellsignal.com Research efforts will focus on optimizing its efficacy, selectivity, and safety profile for therapeutic applications.

Systems Biology Applications: By integrating these tools, researchers can gain deeper insights into complex cellular networks, particularly those involved in mitochondrial function, apoptosis regulation, and cellular stress responses. This will facilitate a more holistic understanding of biological systems.

Integration of Genomics, Proteomics, and Metabolomics in Comprehensive this compound Research

A comprehensive understanding of this compound, from its biosynthesis to its cellular effects, necessitates the integration of genomics, proteomics, and metabolomics. This multi-omics approach provides a powerful framework for dissecting its biological roles and optimizing its production and application.

Genomics: Detailed analysis of the ant biosynthetic gene clusters in various Streptomyces strains can uncover regulatory mechanisms governing antimycin production and structural diversity. acs.orgresearchgate.netnih.gov Comparative genomics can identify genes responsible for specific structural variations, guiding the engineering of novel congeners.

Proteomics: Proteomic studies of Streptomyces during fermentation can identify key enzymes and regulatory proteins involved in the NRPS-PKS machinery, leading to optimized production strategies. nih.gov In target cells, proteomic analyses can reveal the full spectrum of protein interactions and downstream cellular responses to this compound, potentially uncovering novel targets and mechanisms of action.

Metabolomics: Metabolomic profiling of Streptomyces fermentation broths can help optimize culture conditions for maximum antimycin yield and identify critical metabolic precursors. nih.gov In target organisms or cell lines, metabolomics can elucidate how this compound perturbs cellular metabolism, providing insights into its broader biological impact and potential resistance mechanisms.

By synergistically applying these advanced analytical techniques, researchers can achieve a more profound understanding of this compound, paving the way for its enhanced production, the design of superior derivatives, and its effective utilization in both fundamental research and therapeutic development.

Compound Names Mentioned:

Antimycin A

Antimycin A1

Antimycin A1a

Antimycin A1b

Antimycin A2

Antimycin A2a

Antimycin A2b

Antimycin A3

this compound

Antimycin A3b

Antimycin A4

Antimycin A4a

Antimycin A4b

Antimycin A7a

Antimycin A7b

Antimycin A8a

Antimycin A8b

Antimycin A9

Antimycin A11

Antimycin A12

Antimycin A13

Antimycin A15

Antimycin A16

Antimycin A17

UK-2A

Neoantimycins

Bcl-2

Bcl-xL

Q & A

Q. What experimental approaches are recommended for elucidating the molecular structure of Antimycin A3a?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze hydrogen and carbon environments, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. X-ray crystallography is critical for resolving spatial arrangements of functional groups, such as the ester and amide moieties in its macrocyclic lactone structure . Ensure purity (>98%) via HPLC and reference Certificate of Analysis (CoA) for batch-specific data .

Q. How should researchers design experiments to assess the inhibitory effects of this compound on mitochondrial electron transport?

- Methodology : Employ polarographic oxygen sensors or Seahorse XF Analyzers to measure oxygen consumption in isolated mitochondria. Add this compound (1–10 µM) to inhibit Complex III, and validate inhibition using cytochrome c release assays. Include controls with rotenone (Complex I inhibitor) and oligomycin (ATP synthase inhibitor) to confirm specificity . Replicate experiments across ≥3 biological replicates to ensure statistical robustness .

Q. What quality control measures are essential when preparing this compound solutions for in vitro assays?

- Methodology : Prepare stock solutions in anhydrous DMSO to avoid hydrolysis, and store aliquots at -80°C. Predefine assay acceptance criteria (e.g., <5% solvent-induced cytotoxicity in negative controls). Validate concentrations via UV-Vis spectroscopy (λmax = 245 nm) and cross-check with LC-MS . Document deviations using ALCOA+ principles for traceability .

Advanced Research Questions

Q. What strategies can resolve contradictions in cytotoxicity data across different cell lines treated with this compound?

- Methodology : Perform dose-response curves (e.g., 0.1–100 µM) across diverse cell lines (e.g., HEK293, MCF-7) to identify lineage-specific sensitivities. Use two-way ANOVA to assess interactions between cell type and drug concentration . Validate mitochondrial membrane potential (ΔΨm) via JC-1 staining to distinguish apoptosis from off-target effects. Report data as mean ± SD with n ≥ 6 replicates .

Q. How can genetic manipulation of Streptomyces species optimize this compound biosynthesis yields?

- Methodology : Knock out the orphan ECF sigma factor σAntA to disrupt regulatory feedback, as shown in Streptomyces albus . Optimize fermentation conditions (pH 7.2, 28°C, 72 hr) and supplement with precursor molecules (e.g., 3-formamidosalicylate). Quantify yields via bioassays against Candida albicans and HPLC-MS .

Q. What computational methods are effective in predicting this compound’s binding interactions with Bcl-2 family proteins?

- Methodology : Use molecular docking software (e.g., AutoDock Vina) to simulate interactions between this compound’s benzoyl-amino groups and Bcl-2’s hydrophobic cleft. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). Compare results with respirantin, a structural analog, to assess specificity .

Data Contradiction Analysis

Q. How should researchers address variability in this compound’s antifungal efficacy reported across studies?

- Methodology : Standardize inoculum preparation (e.g., C. albicans at 1 × 10⁶ CFU/mL) and culture media (RPMI-1640). Test synergy with azoles (e.g., fluconazole) using checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Disclose strain-specific genomic variations (e.g., ERG11 mutations) that may influence results .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.